molecular formula C5H9Cl2NO B8508138 Morpholinium, 4-(chloromethylene)-, chloride CAS No. 59611-75-5

Morpholinium, 4-(chloromethylene)-, chloride

Cat. No. B8508138
M. Wt: 170.03 g/mol
InChI Key: ULGWDVQSFPLKQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04568741

Procedure details

Utilizing a procedure similar that used in Preparation 1, but beginning with N-formylmorpholine (346 gm, 3.01 mol) and phosgene (301 gm, 3.05 mol), a 65% yield (333 gm, 1.96 mol) of N-(chloromethylene)-morpholinium chloride is obtained.
Quantity
346 g
Type
reactant
Reaction Step One
Quantity
301 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)=O.[C:9]([Cl:12])([Cl:11])=O>>[Cl-:11].[Cl:12][CH:9]=[N+:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
346 g
Type
reactant
Smiles
C(=O)N1CCOCC1
Step Two
Name
Quantity
301 g
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that used in Preparation 1

Outcomes

Product
Name
Type
product
Smiles
[Cl-].ClC=[N+]1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.96 mol
AMOUNT: MASS 333 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.